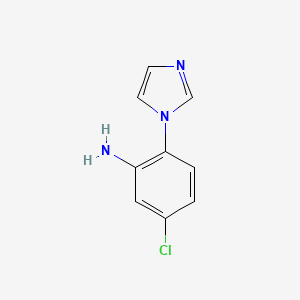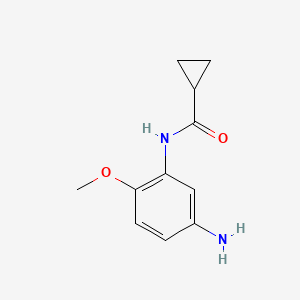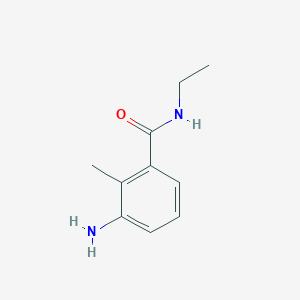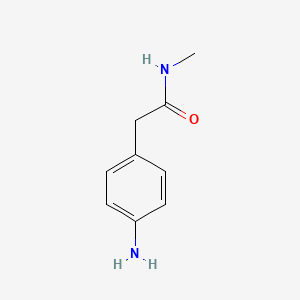
2-(4-aminophenyl)-N-methylacetamide
描述
2-(4-Aminophenyl)-N-methylacetamide is an organic compound with the molecular formula C9H12N2O It is characterized by the presence of an amide group attached to a phenyl ring substituted with an amino group at the para position and a methyl group attached to the nitrogen atom of the amide
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-aminophenyl)-N-methylacetamide typically involves the following steps:
Nitration of Acetanilide: Acetanilide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 4-nitroacetanilide.
Reduction of 4-Nitroacetanilide: The nitro group in 4-nitroacetanilide is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, resulting in 4-aminoacetanilide.
N-Methylation: The amino group in 4-aminoacetanilide is methylated using methyl iodide in the presence of a base such as potassium carbonate to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 2-(4-Aminophenyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: 2-(4-Nitrophenyl)-N-methylacetamide.
Reduction: 2-(4-Aminophenyl)-N-methylamine.
Substitution: Various halogenated, nitrated, or sulfonated derivatives of this compound.
科学研究应用
2-(4-Aminophenyl)-N-methylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of amide derivatives.
Industrial Applications: It is employed in the production of dyes, pigments, and polymers.
作用机制
The mechanism of action of 2-(4-aminophenyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
2-(4-Aminophenyl)acetamide: Lacks the N-methyl group, resulting in different chemical and biological properties.
N-Methyl-4-aminobenzamide: Similar structure but with a different substitution pattern on the phenyl ring.
4-Aminophenylacetic Acid: Contains a carboxylic acid group instead of an amide group.
Uniqueness: 2-(4-Aminophenyl)-N-methylacetamide is unique due to the presence of both an amino group and an N-methylated amide group, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups makes it a valuable intermediate in the synthesis of various bioactive compounds.
属性
IUPAC Name |
2-(4-aminophenyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11-9(12)6-7-2-4-8(10)5-3-7/h2-5H,6,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGLZUCCUIXNGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588294 | |
| Record name | 2-(4-Aminophenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32637-62-0 | |
| Record name | 2-(4-Aminophenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-aminophenyl)-N-methylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
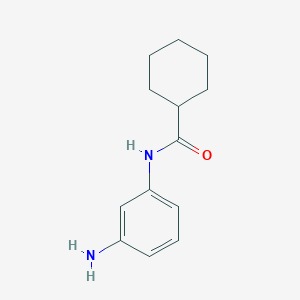
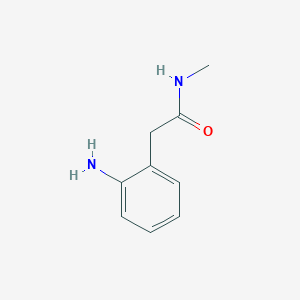
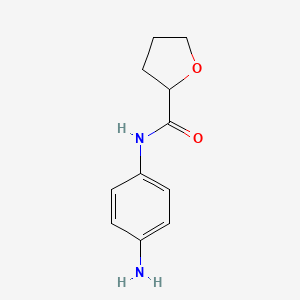
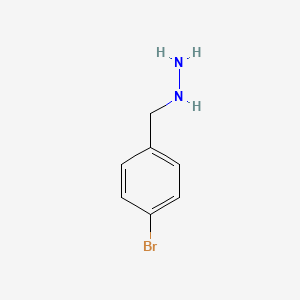

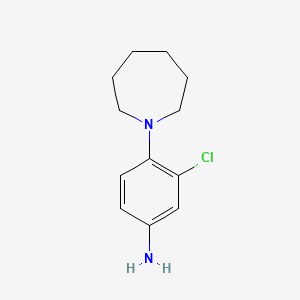
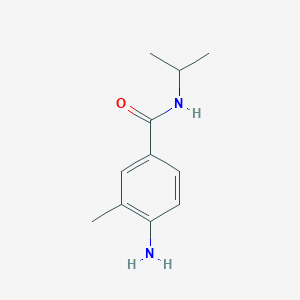
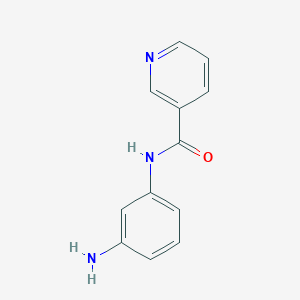

![[(3-Methylphenyl)methyl]hydrazine](/img/structure/B1284569.png)
